1-Isobutyl-1H-benzimidazole-2-thiol

説明

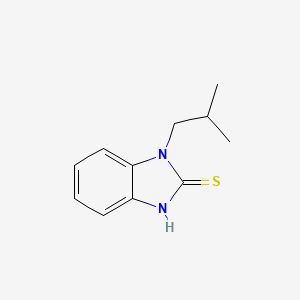

1-Isobutyl-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) at the N1 position and a thiol (-SH) group at the C2 position of the benzimidazole core. The compound is listed in commercial catalogs but is currently discontinued, limiting its accessibility for research .

特性

IUPAC Name |

3-(2-methylpropyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEPCYZELSULEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with isobutyl isothiocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions: 1-Isobutyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the thiol group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

1-Isobutyl-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by the presence of an isobutyl group and a thiol functional group. Its chemical structure contributes to its biological activities, making it a subject of interest in drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 4 | Staphylococcus aureus, E. coli |

| 5-(4-chlorobenzyl)-2-methyl-1H-benzimidazole | 1 | Klebsiella pneumoniae, Candida albicans |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has also been explored, with promising results. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and melanoma . The mechanism often involves the induction of apoptosis and disruption of cellular processes essential for cancer cell survival.

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-naphthalen-1-ylmethyl-1H-benzimidazole | SKOV-3 | 10 |

| 5-(4-nitrophenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole | HL60 | 5 |

Anti-inflammatory Effects

Benzimidazole derivatives are also known for their anti-inflammatory properties. Studies have demonstrated that compounds like this compound can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition leads to reduced edema and pain in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound Name | COX Inhibition IC50 (nM) |

|---|---|

| 5-(substituted amino)-1H-benzimidazole derivatives | COX-1: 0.1664, COX-2: 0.0370 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Moneer et al. synthesized a series of benzimidazole derivatives, including this compound, and evaluated their antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics such as ampicillin .

Case Study 2: Anticancer Activity Assessment

In another study, Abdel-Mohsen et al. evaluated the anticancer effects of several benzimidazole derivatives on various cancer cell lines. The findings revealed that certain compounds demonstrated potent cytotoxicity against leukemia cells, supporting further investigation into their potential as anticancer agents .

作用機序

The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituents at the N1 and C2 positions. Below is a comparative analysis of key analogs:

Table 1: Molecular Properties of Selected Benzimidazole Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Thiol (-SH) groups enable hydrogen bonding and metal coordination, whereas thienyl or phenyl groups enhance π-π stacking interactions, relevant in materials science .

生物活性

1-Isobutyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole ring, an isobutyl side chain, and a thiol group at the 2-position, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H14N2S

- Molecular Weight : 218.31 g/mol

- Structure : The benzimidazole ring system is fused with an imidazole and contains a thiol (-SH) group, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For example, derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from <1 µg/mL to 250 µg/mL depending on structural modifications .

- Antioxidant Properties : The thiol group in the compound plays a crucial role in its ability to scavenge free radicals, which is essential for its antioxidant capacity. Computational studies suggest that it can effectively interact with reactive species, indicating potential therapeutic effects against oxidative stress-related diseases.

- Antitumor Activity : Research has highlighted the potential of benzimidazole derivatives as antitumor agents. The mechanism involves targeting specific proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to inhibit essential enzymes in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in bacterial cell division and cancer cell metabolism.

- Reactive Species Interaction : The thiol group allows the compound to interact with various reactive species, enhancing its antioxidant capabilities.

- Targeting Biomolecular Pathways : The structural features of the compound enable it to bind effectively to biomolecular targets, disrupting critical pathways in pathogens and cancer cells.

Comparative Analysis of Related Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1H-Benzimidazole-2-thiol | Thiol group at position 2 without alkyl substitution | Simpler structure; less lipophilic |

| 2-Mercapto-benzimidazole | Similar thiol functionality but lacks alkyl side chains | More hydrophilic; different solubility profile |

| Lansoprazole (benzimidazole derivative) | Varying substituents on the benzimidazole core | Established pharmaceutical use; specific targets |

The presence of the isobutyl side chain in this compound enhances its lipophilicity and overall biological activity compared to simpler benzimidazoles.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antibacterial activity against E. coli and S. aureus, revealing MIC values significantly lower than conventional antibiotics .

- Antioxidant Studies : Computational models have demonstrated the favorable reactivity of thiol-containing benzimidazoles with free radicals, suggesting their potential as therapeutic agents in oxidative stress conditions.

- Cancer Cell Line Testing : In vitro studies reported that certain benzimidazole derivatives exhibited micromolar activity against multiple cancer cell lines, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-Isobutyl-1H-benzimidazole-2-thiol, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH in ethanol) to form the benzimidazole-2-thiol core . Subsequent alkylation with isobutyl halides introduces the isobutyl group. Intermediates are characterized via:

- IR Spectroscopy : S–H stretching (~2634 cm⁻¹) and N–H vibrations (~3395 cm⁻¹) confirm the thiol and benzimidazole moieties .

- ¹H NMR : Singlets at δ 12.31 (S–H) and δ 10.93 (N–H) are diagnostic .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks align with theoretical m/z values .

Q. How do spectroscopic techniques (IR, NMR, MS) confirm the structure of benzimidazole derivatives?

- Methodological Answer :

- IR : Identifies functional groups (e.g., S–H, N–H) and aromatic C–H stretching (~3024–3464 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 115–151 ppm) validate the benzimidazole scaffold. Thiol protons appear as singlets due to exchange broadening .

- ESI-MS : Provides molecular weight confirmation (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Data collection at low temperatures (e.g., 100 K) minimizes thermal motion. Programs like SHELXL refine structures, leveraging high-resolution data to resolve positional disorder (e.g., isobutyl group conformers) .

- ORTEP-3 : Visualizes thermal ellipsoids and validates torsion angles, critical for confirming substituent orientations .

- Example: A related benzimidazole-thione structure (CSD refcode: XXXX) showed C–S bond lengths of ~1.68 Å, consistent with thione tautomers .

Q. How can computational methods like DFT contribute to understanding the electronic properties of benzimidazole-thiol derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Using B3LYP/6-31G*, optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the thiol group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic activity .

- TD-DFT : Simulates UV-Vis spectra (e.g., π→π* transitions at ~300 nm) to correlate with experimental data .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for benzimidazole compounds?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR with SCXRD. For instance, discrepancies in tautomeric forms (thiol vs. thione) may arise in solution (NMR) vs. solid-state (SCXRD). Thermal analysis (TGA/DTA) can assess stability of observed tautomers .

- Dynamic NMR : Resolves exchange processes (e.g., thiol-thione tautomerism) at variable temperatures .

- Open Data Practices : Share raw crystallographic (CIF) and spectroscopic data in repositories to enable reproducibility and peer validation .

Q. How are structure-activity relationships (SARs) optimized for benzimidazole-thiol derivatives in pharmacological studies?

- Methodological Answer :

- Functional Group Modulation : Replace isobutyl with bulkier groups (e.g., 4-chlorobenzyl) to enhance lipophilicity and blood-brain barrier penetration .

- Biological Assays : Screen derivatives for IC₅₀ values against target enzymes (e.g., anticonvulsant activity via GABA modulation ). Use ANOVA to statistically compare activity trends across substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。